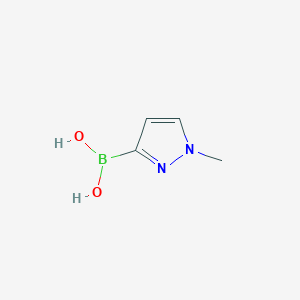

(1-Methyl-1H-pyrazol-3-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-methylpyrazol-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BN2O2/c1-7-3-2-4(6-7)5(8)9/h2-3,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDMJZRGWGQBQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NN(C=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693457 | |

| Record name | (1-Methyl-1H-pyrazol-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869973-96-6 | |

| Record name | (1-Methyl-1H-pyrazol-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (1-Methyl-1H-pyrazol-3-yl)boronic Acid: Synthesis, Stability, and Application in Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methyl-1H-pyrazol-3-yl)boronic acid (CAS No. 869973-96-6) is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its strategic importance stems from the prevalence of the N-methylpyrazole scaffold in a multitude of biologically active compounds and the synthetic versatility endowed by the boronic acid functional group. This guide provides an in-depth examination of the compound's properties, synthesis, and stability considerations. The core focus is a detailed exploration of its application in the Suzuki-Miyaura cross-coupling reaction, offering field-proven insights into protocol optimization, mechanistic causality, and troubleshooting. This document serves as a comprehensive technical resource for scientists leveraging this reagent to construct complex molecular architectures for drug discovery and materials science.

The Strategic Value of N-Methylpyrazole Boronic Acids

The fusion of a pyrazole ring and a boronic acid moiety creates a uniquely powerful synthetic intermediate.[1] The pyrazole core is a recognized pharmacophore, present in numerous FDA-approved drugs, prized for its metabolic stability and ability to participate in hydrogen bonding with biological targets.[2] The N-methylation at the 1-position blocks a potential site of metabolism and eliminates the acidity of the N-H proton, which can simplify reaction workups and prevent unwanted side reactions often seen with unprotected N-H heterocycles.[3]

The boronic acid group, in turn, makes the molecule an ideal partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of C-C bond formation due to its mild conditions and exceptional functional group tolerance.[4][5] this compound thus serves as a versatile reagent for introducing the 1-methyl-3-pyrazolyl group onto a wide array of aromatic and heteroaromatic systems.

Physicochemical Properties and Structural Data

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 869973-96-6 | PubChem[6] |

| Molecular Formula | C4H7BN2O2 | PubChem[6] |

| Molecular Weight | 125.92 g/mol | PubChem[6] |

| Predicted Boiling Point | 323.0 ± 34.0 °C | Chemdad[7] |

| Predicted Density | 1.23 ± 0.1 g/cm³ | Chemdad[7] |

| Predicted pKa | 8.68 ± 0.53 | Chemdad[7] |

Synthesis, Stability, and Handling

Synthetic Routes

While several methods exist for the synthesis of aryl and heteroaryl boronic acids, a common and effective route to this compound and its derivatives involves a lithium-halogen exchange followed by borylation.[8] A patented method highlights a two-step process starting from N-methyl-3-aminopyrazole, which first undergoes a diazotization reaction to yield 3-iodo-1-methyl-1H-pyrazole.[9] This intermediate is then treated with n-butyllithium at low temperature (-78 °C) to form a lithiated pyrazole species, which is subsequently trapped with an electrophilic boron source like triisopropyl borate or isopropoxyboronic acid pinacol ester to yield the target compound after acidic workup.[9][10]

Caption: General synthetic pathway to this compound.

Stability and Handling: The Challenge of Protodeboronation

A critical consideration when working with heteroaryl boronic acids is their inherent instability.[11][12] They are susceptible to decomposition pathways, with the most common being protodeboronation—the cleavage of the C-B bond and its replacement with a C-H bond.[11] This process is often accelerated by heat, moisture, and the basic conditions typical of Suzuki-Miyaura reactions.[13]

Self-Validating Storage Protocol:

-

Storage: Store the solid compound under an inert atmosphere (Argon or Nitrogen) in a freezer at -20°C.[7]

-

Handling: When weighing and dispensing, minimize exposure to atmospheric moisture and oxygen. Use a glovebox or glove bag if possible.

-

Stability Surrogates: For applications requiring high reproducibility or for particularly challenging couplings, consider using more stable derivatives.[12] Air-stable N-methyliminodiacetic acid (MIDA) boronates or diethanolamine (DABO) complexes can be used, which slowly release the active boronic acid in situ under the reaction conditions.[13][14]

Core Application: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the premier application for this reagent, enabling the construction of biaryl or heteroaryl-aryl structures.

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is key to rational troubleshooting and optimization. The process involves three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl halide (R¹-X) bond, forming a Pd(II) complex.

-

Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide. This is often the rate-determining step.

-

Reductive Elimination: The two organic fragments (R¹ and R²) couple and are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of catalyst, base, and solvent may be required for specific substrates.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2–1.5 mmol, 1.2–1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)

-

Base (e.g., K₃PO₄ or Na₂CO₃, 2.0–3.0 mmol, 2.0–3.0 equiv)[3][15]

-

Solvent system (e.g., 1,4-Dioxane/Water 4:1, 0.1–0.2 M)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.5 equiv).

-

Causality: The use of excess boronic acid compensates for potential decomposition (protodeboronation) under the reaction conditions. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[3]

-

-

Degassing: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Causality: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote side reactions. Thorough degassing is critical for catalyst longevity and reaction efficiency.

-

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄). Then, add the degassed solvent system via syringe.[15]

-

Causality: The choice of solvent influences the solubility of reagents and the reaction rate. A protic co-solvent like water is often necessary to facilitate the dissolution of the inorganic base and assist in the transmetalation step.[14]

-

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–100 °C) and stir vigorously for the required time (2–12 hours).

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by TLC or LC-MS. A sample can be taken, diluted with an organic solvent (e.g., ethyl acetate), filtered through a small plug of silica, and analyzed. The disappearance of the limiting reagent (typically the aryl halide) indicates completion.

-

Workup and Purification: a. Cool the reaction to room temperature. b. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. c. Separate the organic layer. Wash with water and then with brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product. f. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficiently degassed system; Poor choice of base/solvent. | Use a fresh batch of catalyst. Ensure rigorous degassing. Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄) and solvents (e.g., DME, Toluene/H₂O). |

| Significant Protodeboronation | Boronic acid instability; Reaction too slow, allowing decomposition to dominate. | Use a more stable boronic acid surrogate (MIDA ester or pinacol ester).[13] Increase catalyst loading or switch to a more active catalyst/ligand system (e.g., those based on XPhos or SPhos) to accelerate the coupling relative to decomposition.[3][16] |

| Formation of Homocoupled Byproducts | Oxygen contamination; Catalyst decomposition. | Improve degassing technique. Use a lower reaction temperature if possible. |

Conclusion

This compound is a high-value reagent for synthetic chemists, offering a reliable method for incorporating the N-methylpyrazole moiety into target molecules. Success in its application, particularly in the Suzuki-Miyaura coupling, hinges on a clear understanding of its inherent stability limitations and the mechanistic principles of the catalytic cycle. By employing rigorous anhydrous and anaerobic techniques, selecting appropriate reaction partners (catalyst, base, solvent), and using stable surrogates when necessary, researchers can effectively harness the synthetic power of this versatile building block to advance programs in drug discovery and materials science.

References

-

Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate. Available at: [Link]

-

Molinaro, C., et al. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. ACS Catalysis. Available at: [Link]

-

Pospisil, T., et al. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. Available at: [Link]

-

Li, Z., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Available at: [Link]

-

Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]

-

Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyrazole Boronic Acids in Modern Drug Discovery. Available at: [Link]

-

PubChem. 1-Methyl-1H-pyrazole-4-boronic acid. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (2016). CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.

-

Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

-

ResearchGate. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

-

PubMed. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Library of Medicine. Available at: [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). BORONIC ACID, B-(1-METHYL-1H-PYRAZOL-3-YL)-. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C4H7BN2O2 | CID 53338706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. BORONIC ACID, B-(1-METHYL-1H-PYRAZOL-3-YL)- Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. mdpi.com [mdpi.com]

- 9. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]

- 10. (1-Methyl-1H-pyrazol-5-yl)-boronic acid | 720702-41-0 [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

(1-Methyl-1H-pyrazol-3-yl)boronic acid structural information

An In-Depth Technical Guide to (1-Methyl-1H-pyrazol-3-yl)boronic Acid: Properties, Synthesis, and Applications

Foreword

The pyrazole nucleus is a cornerstone of medicinal chemistry, prized for its metabolic stability and versatile hydrogen bonding capabilities.[1][2] When functionalized with a boronic acid moiety, it becomes a powerful building block in modern organic synthesis, particularly for the construction of complex molecular architectures via transition metal-catalyzed cross-coupling reactions.[1][3] This guide provides a comprehensive technical overview of this compound, a key reagent for introducing the 1-methyl-1H-pyrazol-3-yl fragment. We will delve into its structural and chemical properties, established synthetic and purification protocols, and its critical role in drug discovery and materials science, with a focus on the mechanistic underpinnings of its reactivity.

Part 1: Core Structural and Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its fundamental properties are summarized below, providing a foundational understanding of its identity and behavior.

Molecular Identity

A clear identification of the molecule is crucial for both regulatory compliance and experimental reproducibility.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 869973-96-6 | [4] |

| Molecular Formula | C4H7BN2O2 | [4] |

| Molecular Weight | 125.92 g/mol | [4] |

| Canonical SMILES | CN1N=CC=C1B(O)O | [4] |

| InChI Key | WUDMJZRGWGQBQH-UHFFFAOYSA-N | [4] |

Physicochemical Data

The physicochemical properties dictate the compound's behavior in various solvents and thermal conditions, which is essential for reaction setup and purification.

| Property | Value | Source |

| Boiling Point (Predicted) | 323.0 ± 34.0 °C | [5] |

| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [5] |

| pKa (Predicted) | 8.68 ± 0.53 | [5] |

Spectroscopic Characterization

While specific spectra are proprietary to manufacturers, the expected spectroscopic signatures are critical for quality control.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons, as well as the protons on the pyrazole ring. The chemical shifts will be influenced by the electron-withdrawing nature of the boronic acid group and the electronic environment of the heterocyclic ring.

-

¹¹B NMR: The ¹¹B NMR spectrum provides direct evidence for the boron center. A single resonance is expected, with a chemical shift characteristic of an arylboronic acid (typically in the range of 27-30 ppm).[6]

-

¹³C NMR: The carbon NMR will display four distinct signals corresponding to the four carbon atoms in the molecule. The carbon atom attached to the boron (ipso-carbon) may sometimes be difficult to observe due to quadrupolar relaxation.[6]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecule, corresponding to the molecular formula C4H7BN2O2.

Part 2: Synthesis and Handling

The synthesis and proper handling of this compound are critical for ensuring its purity, stability, and safe use in the laboratory.

Synthetic Routes

A common and effective method for the synthesis of this compound involves a multi-step process starting from N-methyl-3-aminopyrazole. This route is advantageous as it avoids the formation of isomers that can occur when methylating a pre-formed pyrazole boronic acid.[7]

A patented method outlines a two-step synthesis:[7]

-

Diazotization and Iodination: N-methyl-3-aminopyrazole is converted to 3-iodo-1-methyl-1H-pyrazole via a diazotization reaction. This step introduces a halogen at the 3-position, which is a suitable handle for the subsequent borylation step.

-

Borylation: The 3-iodo-1-methyl-1H-pyrazole is then reacted with a borating agent, such as isopropoxyboronic acid pinacol ester, in the presence of a strong base like n-butyllithium. This lithium-halogen exchange followed by trapping with the boron electrophile yields the desired 1-methyl-1H-pyrazole-3-boronic acid pinacol ester. The pinacol ester is often the isolated product due to its enhanced stability and ease of purification.[7] Subsequent hydrolysis of the pinacol ester affords the target boronic acid.

Caption: General synthetic workflow for this compound.

Purification and Stability

Purification of boronic acids is typically achieved by recrystallization or column chromatography. It is often advantageous to purify the more stable boronate ester intermediate (e.g., the pinacol ester) before hydrolysis to the final boronic acid.[7]

Boronic acids can undergo self-condensation to form boroxines (anhydrides), particularly upon heating or under dehydrating conditions. While this is a reversible process, it can complicate characterization and reactivity. Therefore, storage under inert, dry conditions is recommended.

Safety and Handling

As with all chemical reagents, proper safety protocols must be followed.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[8]

-

Ventilation: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[8]

-

Storage: Store in a tightly closed container in a cool, dry place.[8] For long-term storage, keeping the material under an inert atmosphere (e.g., argon or nitrogen) in a freezer at -20°C is advisable.[5]

Part 3: Chemical Reactivity and Applications

The synthetic utility of this compound is primarily centered on its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide or triflate.[9][10] This reaction is widely used in the pharmaceutical and materials science industries due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[11][12]

The fundamental appeal of pyrazole boronic acids lies in their dual functionality. The pyrazole ring is a common motif in medicinal chemistry, often contributing to favorable pharmacokinetic properties and target interactions.[1] The boronic acid group serves as a versatile handle for C-C bond formation.[1][3]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is a well-studied process involving three key steps:[9][13][14]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a representative starting point for researchers. Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (or triflate) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Dioxane/Water, Toluene, or DMF)

-

Reaction vessel (e.g., Schlenk flask or microwave vial)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add the aryl halide, this compound, and the base.

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the solvent and the palladium catalyst under a positive pressure of the inert gas.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired coupled product.

Applications in Drug Discovery and Materials Science

The 1-methylpyrazole moiety is a privileged scaffold in medicinal chemistry. Its incorporation into molecules can enhance metabolic stability, improve solubility, and provide key interaction points (e.g., hydrogen bond acceptors) with biological targets.[2] this compound is a critical tool for introducing this fragment into potential drug candidates targeting a wide range of diseases.

In materials science, the electronic properties of the pyrazole ring make it an attractive component for the synthesis of organic semiconductors, optoelectronic materials, and novel polymers.[15] The Suzuki-Miyaura coupling provides a precise method for integrating this heterocycle into larger conjugated systems.

Part 4: Isomeric Comparison

It is important to distinguish this compound from its isomers, as their reactivity and the properties of the resulting products can differ significantly.

| Isomer | CAS Number | Key Differentiating Feature |

| This compound | 869973-96-6 | Boronic acid at the C3 position. |

| (1-Methyl-1H-pyrazol-4-yl)boronic acid | 847818-55-7 | Boronic acid at the C4 position.[16] |

| (1-Methyl-1H-pyrazol-5-yl)boronic acid | 720702-41-0 | Boronic acid at the C5 position.[17] |

The choice of isomer is dictated by the desired connectivity in the final target molecule. The electronic and steric environment of the boronic acid group differs between these isomers, which can influence the kinetics and efficiency of the cross-coupling reaction.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its utility, primarily through the Suzuki-Miyaura cross-coupling reaction, allows for the efficient and predictable incorporation of the 1-methylpyrazole moiety into a diverse range of molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in the demanding fields of pharmaceutical research and materials science.

References

- The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2022). MDPI.

- Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–Organic Framework Co(bpz). (n.d.). The Royal Society of Chemistry.

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. (2021). NIH. Retrieved from [Link]

-

This compound | C4H7BN2O2 | CID 53338706. (n.d.). PubChem. Retrieved from [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam... (n.d.). ResearchGate. Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central. Retrieved from [Link]

- Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester. (n.d.). Google Patents.

-

Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

BORONIC ACID, B-(1-METHYL-1H-PYRAZOL-3-YL). (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]

-

The Role of Pyrazole Boronic Acids in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

1-Methyl-1H-pyrazole-4-boronic acid | C4H7BN2O2 | CID 11263501. (n.d.). PubChem. Retrieved from [Link]

-

(1-methyl-1H-pyrazol-5-yl)boronic acid | C4H7BN2O2 | CID 11182610. (n.d.). PubChem. Retrieved from [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved from [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). Retrieved from [Link]

-

(1H-Pyrazol-3-yl)boronic acid hydrochloride | C3H6BClN2O2 | CID 56776699. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C4H7BN2O2 | CID 53338706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BORONIC ACID, B-(1-METHYL-1H-PYRAZOL-3-YL)- Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. rsc.org [rsc.org]

- 7. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Yoneda Labs [yonedalabs.com]

- 14. youtube.com [youtube.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. 1-Methyl-1H-pyrazole-4-boronic acid | C4H7BN2O2 | CID 11263501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. (1-methyl-1H-pyrazol-5-yl)boronic acid | C4H7BN2O2 | CID 11182610 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to (1-Methyl-1H-pyrazol-3-yl)boronic Acid for Researchers in Drug Discovery

This guide provides an in-depth technical overview of (1-Methyl-1H-pyrazol-3-yl)boronic acid, a versatile building block for researchers, medicinal chemists, and drug development professionals. We will delve into its commercial sourcing, quality control, and practical applications, with a focus on its utility in the synthesis of complex molecules.

Introduction: The Strategic Value of the 1-Methyl-1H-pyrazol-3-yl Moiety

The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component for modulating the pharmacokinetic and pharmacodynamic properties of a molecule. The introduction of a methyl group at the N1 position of the pyrazole ring can further enhance metabolic stability and fine-tune its electronic character.

This compound (CAS No. 869973-96-6) serves as a key reagent for introducing this valuable moiety into a target molecule, most commonly through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2] This guide will provide the necessary information for effectively sourcing and utilizing this important building block.

Commercial Sourcing and Supplier Evaluation

A reliable and consistent supply of high-quality starting materials is paramount for any research or development program. This compound is available from a number of commercial suppliers. When selecting a supplier, researchers should consider not only the price but also the purity, availability of analytical data, and lead times.

Below is a comparative table of some commercial suppliers of this compound. Please note that pricing and lead times are subject to change and should be confirmed by requesting a quote.

| Supplier | Stated Purity | Available Documentation | Notes |

| BLDpharm | Information available upon request | NMR, HPLC, LC-MS, UPLC & more available[3] | Offers a range of pack sizes. |

| ChemScene | ≥97%[4] | Certificate of Analysis | Storage at -20°C recommended.[4] |

| Apollo Scientific | Information available upon request | Certificate of Analysis | Provides pricing for various quantities online.[5] |

| Ambeed | High-quality | Comprehensive analytical data (NMR, HPLC, LC-MS) available[6] | Global stock available. |

| ChemUniverse | Purity to be specified in quote request | Information available upon request | Custom synthesis requests are possible. |

| iChemical | Information available upon request | Certificate of Analysis | Custom packages and synthesis available.[7] |

Key Considerations for Supplier Selection:

-

Purity: For applications in drug discovery, a purity of ≥97% is generally recommended. Impurities can interfere with downstream reactions and complicate purification.

-

Analytical Data: Reputable suppliers should provide a Certificate of Analysis (CoA) with each batch, including data from techniques such as ¹H NMR, HPLC, or LC-MS to confirm the identity and purity of the compound.

-

Consistency: For long-term projects, it is crucial to work with a supplier that can provide consistent quality across different batches.

-

Lead Time and Stock: Availability and lead times can vary significantly between suppliers. For time-sensitive projects, it is advisable to confirm stock levels and expected delivery dates.

Quality Control and Characterization

Before using this compound in a synthesis, it is essential to verify its identity and purity. Below are the expected analytical characteristics for this compound.

Molecular Structure and Properties:

-

Molecular Formula: C₄H₇BN₂O₂[8]

-

Molecular Weight: 125.92 g/mol [8]

-

Appearance: Typically a white to off-white solid.

-

Storage: Due to the potential for degradation, it is recommended to store this compound under an inert atmosphere in a freezer (-20°C).[4][9]

Expected Analytical Data:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the methyl group and the protons on the pyrazole ring. The chemical shifts will vary depending on the solvent used.

-

HPLC/LC-MS: High-performance liquid chromatography is a powerful technique for assessing the purity of the boronic acid. It is important to be aware that boronic acids can sometimes undergo on-column hydrolysis, which can complicate the analysis.[10] Using a column with low silanol activity and an appropriate mobile phase can mitigate this issue.[10] A representative HPLC method for boronic acids might involve a C18 column with a water/acetonitrile gradient.

-

Certificate of Analysis (CoA): Always review the supplier's CoA for the specific lot being used. This document should provide the purity as determined by a validated analytical method.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-C bond between the pyrazole ring and an aryl or heteroaryl halide or triflate.[2]

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Representative Experimental Protocol

While specific reaction conditions should be optimized for each substrate combination, the following protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Reaction: Coupling of 1-bromo-4-fluorobenzene with this compound.

Materials:

-

1-bromo-4-fluorobenzene

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-fluorobenzene (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).[11]

-

Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).[11]

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).[11]

-

Heat the reaction mixture to 80-90°C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Troubleshooting Common Issues

Even with a robust reaction like the Suzuki-Miyaura coupling, challenges can arise. Below are some common issues and potential solutions.

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Poor quality boronic acid- Ineffective base or solvent system | - Use a fresh, active palladium source.- Verify the purity of the boronic acid.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, THF/water). |

| Protodeboronation | - The boronic acid is unstable under the reaction conditions, leading to the formation of 1-methyl-1H-pyrazole. | - Use milder reaction conditions (lower temperature, shorter reaction time).- Consider using the more stable pinacol ester of the boronic acid.[1] |

| Homocoupling | - Formation of biphenyl or bi-pyrazole side products. | - Ensure the reaction is thoroughly degassed to remove oxygen.- Use a high-quality palladium catalyst. |

Synthesis and Stability

Understanding the synthesis of this compound can provide insights into potential impurities. A common route involves the synthesis of the pinacol ester derivative first, which can then be hydrolyzed to the free boronic acid. One patented method describes the synthesis of the pinacol ester starting from N-methyl-3-aminopyrazole, which is converted to 3-iodo-1-methyl-1H-pyrazole via a diazotization reaction. This intermediate is then treated with n-butyllithium and isopropoxyboronic acid pinacol ester to yield the desired product.[12]

Stability:

Boronic acids are known to be susceptible to degradation, particularly through protodeboronation. The stability of pyrazole derivatives can also be influenced by pH.[13] For long-term storage, it is best to keep the compound in a freezer under an inert atmosphere.[4][9] If stability is a major concern for a particular application, consider using the more stable pinacol ester derivative.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery and development. By carefully selecting a reputable commercial supplier, verifying the quality of the material, and employing optimized Suzuki-Miyaura coupling protocols, researchers can efficiently incorporate the 1-methyl-1H-pyrazol-3-yl moiety into their target compounds. A thorough understanding of the potential challenges and troubleshooting strategies will further ensure successful synthetic outcomes.

References

-

This compound | 869973-96-6. (n.d.). Angene. Retrieved from [Link]

-

(1-methylpyrazol-3-yl)boronic acid | 869973-96-6. (n.d.). MOLBASE. Retrieved from [Link]

-

The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. Retrieved from [Link]

-

Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). PMC - NIH. Retrieved from [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). ACS Omega. Retrieved from [Link]

-

This compound | C4H7BN2O2 | CID 53338706. (n.d.). PubChem. Retrieved from [Link]

- Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester. (2016). Google Patents.

-

Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). (n.d.). ResearchGate. Retrieved from [Link]

-

Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10. (n.d.). ResearchGate. Retrieved from [Link]

-

BORONIC ACID, B-(1-METHYL-1H-PYRAZOL-3-YL)-. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2018). MDPI. Retrieved from [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation. Retrieved from [Link]

-

Pyrazol-3-ones, Part 1: Synthesis and Applications. (2001). ResearchGate. Retrieved from [Link]

-

Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). University of Groningen. Retrieved from [Link]

-

Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2013). ResearchGate. Retrieved from [Link]

-

This compound, CAS No. 869973-96-6. (n.d.). iChemical. Retrieved from [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 869973-96-6|this compound|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. 869973-96-6 Cas No. | 1-Methyl-1H-pyrazol-3-yl)boronic acid | Apollo [store.apolloscientific.co.uk]

- 6. 869973-96-6 | this compound | Organoborons | Ambeed.com [ambeed.com]

- 7. This compound, CAS No. 869973-96-6 - iChemical [ichemical.com]

- 8. This compound | C4H7BN2O2 | CID 53338706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. BORONIC ACID, B-(1-METHYL-1H-PYRAZOL-3-YL)- Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]

- 13. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of Pyrazole Boronic Acids in Modern Organic Synthesis: A Technical Guide

Abstract

In the ever-evolving landscape of organic synthesis, pyrazole boronic acids and their derivatives have emerged as indispensable building blocks, bridging the gap between fundamental heterocyclic chemistry and cutting-edge applications in drug discovery and materials science. This technical guide provides an in-depth exploration of the synthesis, characterization, and diverse applications of pyrazole boronic acids, with a particular focus on their pivotal role in palladium- and copper-catalyzed cross-coupling reactions. Authored from the perspective of a seasoned application scientist, this document aims to equip researchers, chemists, and drug development professionals with both the foundational knowledge and the practical insights necessary to effectively harness the synthetic potential of these versatile reagents. We will delve into the causality behind experimental choices, provide validated protocols, and offer a comprehensive overview of the current state of the art, all supported by authoritative references.

Introduction: The Strategic Advantage of the Pyrazole-Boronic Acid Moiety

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable pharmacokinetic properties and ability to participate in crucial binding interactions.[1] When functionalized with a boronic acid group, particularly as a stable pinacol ester, the pyrazole ring is transformed into a highly versatile and reactive building block for complex molecule synthesis.[1] This dual functionality is the cornerstone of its synthetic utility: the pyrazole core imparts desirable biological and electronic properties, while the boronic acid moiety serves as a robust handle for the construction of carbon-carbon and carbon-heteroatom bonds.[2]

This guide will navigate the synthetic landscape of pyrazole boronic acids, from their preparation to their application in transformative cross-coupling reactions and beyond.

Synthesis of Pyrazole Boronic Acids: A Methodological Overview

The accessibility of pyrazole boronic acids is a critical factor in their widespread adoption. Several synthetic strategies have been developed to introduce the boronic acid functionality at various positions on the pyrazole ring. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Palladium-Catalyzed Borylation of Halopyrazoles

One of the most common and versatile methods for the synthesis of pyrazole boronic acid esters is the palladium-catalyzed Miyaura borylation of halopyrazoles.[3] This reaction typically involves the coupling of an iodopyrazole or bromopyrazole with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.

A key consideration in this approach is the potential for side reactions, which can be mitigated by the use of a suitable solvent and catalyst system. For instance, the addition of trimethylbenzene as a stable solvent has been shown to reduce side reactions.[3] The protection of the pyrazole nitrogen, often with a Boc group, can also be advantageous, preventing interference with the catalytic cycle and facilitating purification.[3]

Workflow for Palladium-Catalyzed Borylation of a Halopyrazole:

Caption: General workflow for the synthesis of pyrazole boronic acid pinacol esters via palladium-catalyzed borylation.

A detailed protocol for the synthesis of 1-Boc-4-pyrazoleboronic acid pinacol ester is provided below:

Experimental Protocol 1: Synthesis of 1-Boc-4-pyrazoleboronic acid pinacol ester [3]

-

To a reaction vessel, add 1-Boc-4-bromopyrazole (0.1 mol), bis(pinacolato)diboron (0.1 mol), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.001 mol), and potassium acetate (0.2 mol).

-

Add 200 mL of a suitable solvent, such as isopropanol.

-

Deoxygenate the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the solids.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by extraction with petroleum ether to obtain the desired 1-Boc-4-pyrazoleboronic acid pinacol ester.

Direct C-H Borylation

A more atom-economical approach to pyrazole boronic acids is the direct C-H borylation of the pyrazole ring. This method avoids the pre-functionalization with a halogen, thereby reducing the number of synthetic steps. Iridium-catalyzed C-H borylation has proven to be a powerful tool for this transformation, often exhibiting high regioselectivity.[4] The steric and electronic properties of the pyrazole substrate and the choice of ligand on the iridium catalyst are crucial in directing the borylation to the desired position.

Other Synthetic Routes

While palladium- and iridium-catalyzed methods are prevalent, other strategies exist for the synthesis of pyrazole boronic acids. These include the reaction of lithiated pyrazoles with borate esters and the cyclization of appropriately functionalized precursors. The choice of a particular route will depend on the specific target molecule and the desired substitution pattern.

Characterization of Pyrazole Boronic Acids

The unambiguous characterization of pyrazole boronic acids is essential to ensure their purity and structural integrity prior to their use in subsequent reactions. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

-

¹H NMR: The proton NMR spectrum provides information about the substitution pattern on the pyrazole ring and the presence of the pinacol ester group, which typically shows a characteristic singlet for the methyl protons around 1.3 ppm.

-

¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule. The carbon atom attached to the boron atom exhibits a characteristic broad signal due to quadrupolar relaxation.

-

¹¹B NMR: Boron-11 NMR is particularly useful for confirming the presence and the coordination state of the boron atom. Pinacol esters of boronic acids typically show a broad singlet in the range of δ 30-35 ppm.[5]

Applications in Organic Synthesis: The Power of Cross-Coupling

The primary application of pyrazole boronic acids in organic synthesis is as coupling partners in transition metal-catalyzed cross-coupling reactions. These reactions enable the efficient formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of complex molecules.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds between a boronic acid and an organic halide or triflate, catalyzed by a palladium complex.[6] Pyrazole boronic acids are excellent substrates for this reaction, enabling the introduction of the pyrazole moiety onto a wide range of aromatic and heteroaromatic systems.[6][7]

Catalytic Cycle of the Suzuki-Miyaura Coupling:

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling of a pyrazole boronic acid ester with an aryl halide.

The efficiency of the Suzuki-Miyaura coupling of pyrazole boronic acids is influenced by several factors, including the choice of palladium catalyst, ligand, base, and solvent. For challenging substrates, such as those bearing unprotected NH groups on the pyrazole ring, the use of specialized ligands like XPhos can be crucial for achieving high yields.[8]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Pyrazole Boronic Acids

| Pyrazole Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 (2) | K₃PO₄ | Dioxane/H₂O | 100 | 95 | [7] |

| 4-Iodo-1-methyl-1H-pyrazole | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 85 | [9] |

| 3-Bromopyrazole | 5-Indole boronic acid | P1 (XPhos precatalyst) (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 86 | [8] |

Experimental Protocol 2: General Procedure for Suzuki-Miyaura Coupling [9]

-

In a Schlenk tube, combine the pyrazole derivative (0.1 mmol), the boronic acid (1.1 equiv.), Pd(PPh₃)₄ (5 mol %), and Na₂CO₃ (2.5 equiv.).

-

Add a 4:1 mixture of 1,4-dioxane and water (2 mL).

-

Purge the tube with argon for 10-15 minutes.

-

Heat the reaction mixture at 90 °C for 6 hours.

-

After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Chan-Lam Coupling: Constructing C-N Bonds

The Chan-Lam coupling provides a powerful method for the formation of carbon-nitrogen bonds, reacting a boronic acid with an N-H containing compound, such as a pyrazole, in the presence of a copper catalyst.[10] This reaction is particularly valuable for the N-arylation of pyrazoles, a common structural motif in pharmaceuticals. The Chan-Lam coupling is often performed under mild conditions, even at room temperature and open to the air.[10]

Mechanism of the Chan-Lam Coupling:

The mechanism of the Chan-Lam coupling is thought to involve a Cu(II)/Cu(III) catalytic cycle, although a Cu(I)/Cu(III) cycle has also been proposed. The key steps include the transmetalation of the aryl group from the boronic acid to the copper center, coordination of the pyrazole, and subsequent reductive elimination to form the N-arylpyrazole product.

Experimental Protocol 3: Copper-Catalyzed N-Arylation of Pyrazole [11]

-

To a reaction flask, add the pyrazole (1.0 mmol), arylboronic acid (1.2 mmol), Cu(OAc)₂ (10 mol%), and a suitable base such as triethylamine (2.0 mmol).

-

Add a solvent, for example, methanol.

-

Stir the reaction mixture at room temperature, open to the air, for 24-48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter, concentrate, and purify the crude product by column chromatography.

Beyond Cross-Coupling: Emerging Applications

While cross-coupling reactions represent the most prominent application of pyrazole boronic acids, their utility extends to other areas of chemical science.

Fluorescent Sensors

The ability of boronic acids to reversibly bind with diols has been exploited in the design of fluorescent sensors for saccharides. More recently, pyrazole-based fluorescent probes incorporating a boronic acid moiety have been developed for the selective detection of metal ions, such as Fe³⁺.[11][12][13] The pyrazole ring can act as a fluorophore, and its emission properties can be modulated by the binding of the target analyte to the boronic acid group.

Logical Framework for a Pyrazole Boronic Acid-Based Fluorescent Sensor:

Caption: The fundamental components and process of a fluorescent sensor based on a pyrazole boronic acid.

Medicinal Chemistry and Drug Discovery

Pyrazole boronic acids are invaluable intermediates in the synthesis of a wide range of biologically active molecules.[14][15][16] Their ability to participate in late-stage functionalization via Suzuki-Miyaura coupling allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. The pyrazole boronic acid moiety itself can also contribute to the biological activity of the final compound.

Conclusion and Future Outlook

Pyrazole boronic acids have firmly established themselves as a versatile and powerful class of reagents in modern organic synthesis. Their synthetic accessibility, coupled with their reactivity in a range of transformative reactions, has made them indispensable tools for chemists in academia and industry. The continued development of more efficient and selective methods for their synthesis, particularly through direct C-H activation, will further enhance their utility. As our understanding of their reactivity deepens, we can expect to see even more innovative applications of pyrazole boronic acids in the construction of complex molecules with tailored functions, from novel therapeutics to advanced materials. The future of pyrazole boronic acid chemistry is bright, promising new avenues for discovery and innovation.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A novel boronic acid-based fluorescent sensor for selectively recognizing Fe3+ ion in real time - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (1-Methyl-1H-pyrazol-3-yl)boronic acid: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (1-Methyl-1H-pyrazol-3-yl)boronic acid, a versatile building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, purification, and characterization of this compound, with a particular focus on its application in the development of novel therapeutics, including kinase inhibitors.

Core Compound Specifications

A foundational understanding of the physicochemical properties of this compound is paramount for its effective utilization.

| Property | Value | Source |

| Chemical Formula | C₄H₇BN₂O₂ | [1] |

| Molecular Weight | 125.92 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 869973-96-6 | [1] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-stage process, commencing with the formation of its pinacol ester, a stable and readily purifiable intermediate. This is followed by the hydrolysis of the pinacol ester to yield the desired boronic acid.

Stage 1: Synthesis of 1-Methyl-1H-pyrazole-3-boronic acid pinacol ester

This procedure is adapted from a patented synthetic method, which ensures a high-purity product with a good yield.[2] The process involves the synthesis of an iodo-pyrazole intermediate followed by a borylation reaction.

Step 1: Synthesis of 3-iodo-1-methyl-1H-pyrazole

This initial step involves the diazotization of N-methyl-3-aminopyrazole, followed by an in-situ iodination reaction. This approach is advantageous as it avoids the formation of isomers that can occur with direct methylation of pyrazole, thereby simplifying purification and increasing the overall yield.[2]

Step 2: Synthesis of 1-Methyl-1H-pyrazole-3-boronic acid pinacol ester

The 3-iodo-1-methyl-1H-pyrazole is then subjected to a lithium-halogen exchange at low temperature, followed by trapping of the resulting organolithium species with isopropoxyboronic acid pinacol ester to yield the desired product.[2]

Experimental Protocol: Synthesis of 1-Methyl-1H-pyrazole-3-boronic acid pinacol ester [2]

-

Preparation of 3-iodo-1-methyl-1H-pyrazole:

-

N-methyl-3-aminopyrazole is subjected to a diazotization reaction using sodium nitrite in an acidic medium.

-

The resulting diazonium salt is then treated with a solution of potassium iodide to yield 3-iodo-1-methyl-1H-pyrazole.

-

The crude product is purified by extraction and distillation.

-

-

Borylation Reaction:

-

Dissolve 3-iodo-1-methyl-1H-pyrazole (1.0 eq) and isopropoxyboronic acid pinacol ester (1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to between -65°C and -50°C under an inert atmosphere (e.g., argon).

-

Slowly add n-butyllithium (1.3 eq) dropwise, maintaining the low temperature.

-

Stir the reaction mixture at this temperature for 2 hours.

-

Quench the reaction by the addition of 1M aqueous hydrochloric acid.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-Methyl-1H-pyrazole-3-boronic acid pinacol ester.

-

The crude product can be further purified by column chromatography on silica gel.

-

Stage 2: Hydrolysis of the Pinacol Ester to this compound

The final step is the deprotection of the pinacol ester to afford the free boronic acid. This is typically achieved by acidic hydrolysis.[3]

Experimental Protocol: Hydrolysis of 1-Methyl-1H-pyrazole-3-boronic acid pinacol ester

-

Dissolve the 1-Methyl-1H-pyrazole-3-boronic acid pinacol ester in a suitable solvent system, such as a mixture of acetone and water.

-

Add a strong acid, such as hydrochloric acid, to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, neutralize the reaction mixture with a suitable base, such as sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent, such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

Purification and Characterization

Purification

A general and effective method for the purification of boronic acids involves their conversion to a salt, followed by isolation and regeneration of the pure boronic acid.

Experimental Protocol: Purification via Salt Formation

-

Treat the crude this compound with a base such as sodium hydroxide or potassium hydroxide to form the corresponding boronate salt.

-

The salt can often be precipitated from a suitable solvent, leaving impurities in the solution.

-

Isolate the salt by filtration.

-

Dissolve the purified salt in water and acidify with a mineral acid (e.g., HCl) to regenerate the pure boronic acid.

-

The pure boronic acid can then be isolated by filtration or extraction.

Characterization

The identity and purity of synthesized this compound should be confirmed by a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and types of hydrogen atoms in the molecule. For the pinacol ester, the characteristic signals are a singlet for the methyl group on the pyrazole ring, two doublets for the pyrazole ring protons, and a singlet for the twelve protons of the pinacol group.[2]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of different carbon environments in the molecule.

-

Mass Spectrometry: This technique provides the molecular weight of the compound, confirming its elemental composition.

¹H NMR Data for 1-Methyl-1H-pyrazole-3-boronic acid pinacol ester (600MHz, CDCl₃): [2]

-

δ 7.38 (d, J=2.1Hz, 1H)

-

δ 6.66 (d, J=2.2Hz, 1H)

-

δ 3.98 (s, 3H)

-

δ 1.35 (s, 12H)

Applications in Drug Discovery

This compound is a valuable building block in medicinal chemistry, primarily due to the prevalence of the pyrazole motif in bioactive molecules and the versatility of the boronic acid functional group in carbon-carbon bond-forming reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The most significant application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the efficient formation of a carbon-carbon bond between the pyrazole ring and an aryl or heteroaryl halide, a common strategy in the synthesis of complex drug molecules.

Application in the Synthesis of Kinase Inhibitors

A notable example of the utility of pyrazole boronic acids is in the synthesis of c-Jun N-terminal kinase (JNK) inhibitors.[4] JNKs are a family of protein kinases that are implicated in various diseases, including neurodegenerative disorders and inflammatory conditions. The development of selective JNK inhibitors is an active area of pharmaceutical research.

In a reported study, 4-(pyrazol-3-yl)-pyrimidine derivatives were identified as potent JNK3 inhibitors.[4] The synthesis of these compounds involved a Suzuki coupling between a pyrazole boronic acid and a halogenated pyrimidine core. While the parent pyrazole boronic acid was used in the initial studies, the N-methylation of the pyrazole ring, as in this compound, was explored to modulate the physicochemical properties of the inhibitors, such as polarity, which can influence brain penetration.[4]

This application underscores the importance of this compound as a tool for medicinal chemists to fine-tune the properties of drug candidates and optimize their therapeutic potential.

Conclusion

This compound is a key synthetic intermediate with significant applications in drug discovery and development. Its synthesis, while requiring careful control of reaction conditions, is achievable through established methods. The versatility of the boronic acid moiety in Suzuki-Miyaura cross-coupling reactions, combined with the desirable pharmacological properties often associated with the N-methylpyrazole scaffold, makes this compound a valuable asset for the synthesis of novel and potent therapeutic agents. This guide provides the foundational knowledge for the effective synthesis, purification, characterization, and application of this important building block.

References

- Pelletier, J. C., et al. (2008). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(15), 4447-4452.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Yuan, G., et al. (2016). Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester. CN105669733A.

- Wiley-VCH. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.

Sources

- 1. This compound | C4H7BN2O2 | CID 53338706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Stability and Storage of (1-Methyl-1H-pyrazol-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendant Role of (1-Methyl-1H-pyrazol-3-yl)boronic acid in Modern Synthesis

This compound, a key heterocyclic building block, has garnered significant attention in medicinal chemistry and materials science. Its utility, primarily as a versatile coupling partner in Suzuki-Miyaura reactions, allows for the efficient construction of complex molecular architectures.[1][2] The pyrazole moiety is a prevalent scaffold in numerous pharmacologically active compounds, and the strategic introduction of a boronic acid group at the 3-position provides a direct route to novel derivatives.[3] However, the successful application of this reagent is intrinsically linked to its chemical integrity. Boronic acids, as a class, are susceptible to various degradation pathways that can compromise their purity and reactivity.[4][5] This guide offers a comprehensive, in-depth exploration of the stability profile of this compound, providing field-proven insights and actionable protocols to ensure its optimal performance and longevity.

Pillar 1: Unraveling the Chemical Stability of this compound

The stability of this compound is governed by its inherent chemical properties and its interaction with the surrounding environment. Understanding the primary degradation pathways is crucial for implementing effective storage and handling strategies.

Core Degradation Pathways

Two principal degradation mechanisms threaten the integrity of boronic acids: hydrolysis and oxidative decomposition.

-

Hydrolysis and Dehydration: Boronic acids are prone to dehydration, which can lead to the formation of cyclic trimers known as boroxines.[6] This process is reversible upon exposure to water. However, the presence of excess moisture can be detrimental, potentially leading to protodeboronation under certain conditions.[4] The analysis of boronic esters, which are often used as more stable precursors, is complicated by their hydrolysis back to the corresponding boronic acids, especially under typical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) conditions.[7][8]

-

Oxidative Decomposition: The carbon-boron bond in boronic acids is susceptible to oxidation.[4] This can lead to the formation of various byproducts, including the corresponding phenol and boric acid.[9] Exposure to atmospheric oxygen, particularly over extended periods, can significantly impact the purity of the reagent.

The Influence of Environmental Factors

-

Moisture: As a hygroscopic compound, this compound readily absorbs moisture from the atmosphere. This can initiate hydrolysis and facilitate other degradation pathways.[10] Therefore, minimizing exposure to humidity is paramount.

-

Temperature: Elevated temperatures can accelerate the rates of all degradation reactions. While boronic acids are generally solids with high melting points, thermal decomposition can lead to the release of irritating gases and vapors.[11] Long-term storage at elevated temperatures is strongly discouraged.

-

Light: While less documented for this specific compound, prolonged exposure to UV light can provide the energy to initiate radical-based degradation pathways in some organic molecules. It is a good laboratory practice to protect sensitive reagents from light.

-

pH: Boronic acids are most stable at a neutral pH.[4] Acidic or basic conditions can catalyze protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4]

The interplay of these factors dictates the overall stability of the compound. The following diagram illustrates the key relationships in the degradation process.

Caption: Key factors influencing the degradation of this compound.

Pillar 2: A Self-Validating System for Storage and Handling

To preserve the integrity of this compound, a systematic approach to storage and handling is essential. The following protocols are designed to be self-validating, minimizing the risk of degradation and ensuring reproducible experimental outcomes.

Recommended Storage Conditions

Adherence to stringent storage conditions is the first line of defense against chemical degradation.

| Parameter | Recommended Condition | Rationale |

| Temperature | Freezer (-20°C)[12] or Refrigerated (2-8°C)[2] | Minimizes the rate of all potential degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen)[4] | Prevents oxidative decomposition by excluding atmospheric oxygen. |

| Moisture | Tightly sealed container in a dry environment.[4][13] | Prevents hydrolysis and the formation of boroxines. |

| Light | Amber vial or stored in the dark. | Protects against potential photolytic degradation. |

Handling Protocols

Proper handling techniques are critical to prevent contamination and degradation during use.

-

Inert Atmosphere Handling: Whenever possible, handle the solid compound in a glove box or under a stream of inert gas. This minimizes exposure to both moisture and oxygen.

-

Dispensing: Use clean, dry spatulas and weighing vessels. Avoid introducing any contaminants into the primary container.

-

Container Sealing: After dispensing, purge the headspace of the container with an inert gas before tightly resealing. Parafilm can be used to provide an additional barrier against moisture ingress.

-

Solution Preparation: Prepare solutions fresh for each use. If a stock solution must be stored, it should be done under an inert atmosphere at low temperatures (-20°C or -80°C) for a limited time.[4]

The following workflow diagram outlines the best practices for handling and storage.

Caption: A self-validating workflow for handling and storing the boronic acid.

Pillar 3: Authoritative Grounding and Experimental Verification

The stability of this compound should be periodically verified, especially for long-term storage or when used in sensitive applications. The following analytical methods are recommended.

Experimental Protocols for Stability Assessment

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Objective: To determine the purity of the boronic acid and identify the presence of degradation products.

-

Methodology:

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile/water).

-

Prepare a sample of the stored material at the same concentration.

-

Inject both the standard and sample solutions onto a C18 reverse-phase HPLC column.

-

Use a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).

-

Compare the peak area of the main compound in the sample to the standard to determine the purity. The appearance of new peaks may indicate degradation.[4] It is important to note that on-column hydrolysis can be a challenge, and methods to minimize this have been developed.[8]

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

-

Objective: To confirm the chemical structure of the boronic acid and detect any structural changes due to degradation.

-

Methodology:

-

Dissolve a small amount of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d6).

-

Acquire a ¹H NMR spectrum.

-

Analyze the spectrum for the characteristic peaks of this compound.

-

The presence of unexpected signals or a decrease in the integration of the expected signals relative to an internal standard can indicate degradation.

-

3. Karl Fischer Titration for Water Content

-

Objective: To quantify the amount of water absorbed by the compound.

-

Methodology:

-

Use a calibrated Karl Fischer titrator.

-

Accurately weigh a sample of the boronic acid and introduce it into the titration vessel.

-

The instrument will automatically titrate the sample with Karl Fischer reagent to determine the water content.

-

An increase in water content over time is an indicator of improper storage.

-

Conclusion: Ensuring Success Through Diligence

This compound is a powerful tool in the synthetic chemist's arsenal. Its efficacy, however, is directly tied to its purity and stability. By understanding the fundamental principles of its degradation and implementing the rigorous storage and handling protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of this valuable reagent, leading to more reliable and reproducible experimental outcomes.

References

- BenchChem Technical Support Team. (2025). Methyl Boronic Acid: A Technical Guide to Stability and Handling. Benchchem.

- Lab Alley. (n.d.). How to Store Boric Acid. Lab Alley.

- TCI Chemicals. (2025).

- Fisher Scientific. (2025).

- ChemicalBook. (2025). B-(5-Methyl-1H-Pyrazol-3-Yl)Boronic Acid. ChemicalBook.

- Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis.

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

- Wikipedia. (n.d.). Boronic acid. Wikipedia.

- Kumar, A., et al. (2008). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

- Chongqing Chemdad Co., Ltd. (n.d.). BORONIC ACID, B-(1-METHYL-1H-PYRAZOL-3-YL). Chongqing Chemdad Co., Ltd.

- Martins, C., et al. (2021).